3-Fluoro-3-(4-hydroxyphenyl)butanoicacid
Description
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone with a fluorine atom and a 4-hydroxyphenyl group attached to the third carbon.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-3-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,6-9(13)14)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
UDJBGMJVSCWOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-Fluoro-3-(4-oxophenyl)butanoic acid.
Reduction: Formation of 3-Fluoro-3-(4-hydroxyphenyl)butanol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets. For example, it may act on enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Impact on Properties
Fluorine vs. Hydroxyl/Amino Groups
- Fluorine: Increases lipophilicity and metabolic stability. For example, the fluorine in 3-fluoro-3-(4-hydroxyphenyl)butanoic acid may enhance membrane permeability compared to non-fluorinated analogs like 3-(4-hydroxyphenyl)butanoic acid .
- Hydroxyl Groups: The 4-hydroxyphenyl moiety in the target compound may confer antioxidant properties, as seen in phenolic acids like ferulic acid .
Stereochemical Considerations
Chiral analogs, such as (R)-4-amino-3-(4-fluorophenyl)butanoic acid (CAS 741217-33-4), highlight the importance of stereochemistry in biological activity. The (R)-configuration may optimize interactions with enzymes or receptors, a factor relevant to the target compound if synthesized enantioselectively .
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
